Bienvenue dans la boutique en ligne BenchChem!

N-Acetyl-4-benzylpiperidine

Thermal stability Distillation purification Process chemistry

N-Acetyl-4-benzylpiperidine is a synthetic N-acylated piperidine derivative, systematically named 1-(4-benzylpiperidin-1-yl)ethanone. It serves primarily as a protected amine intermediate in medicinal chemistry and fine chemical synthesis, rather than as a direct pharmacological agent.

Molecular Formula C14H19NO
Molecular Weight 217.31 g/mol
CAS No. 101997-42-6
Cat. No. B8778318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-4-benzylpiperidine
CAS101997-42-6
Molecular FormulaC14H19NO
Molecular Weight217.31 g/mol
Structural Identifiers
SMILESCC(=O)N1CCC(CC1)CC2=CC=CC=C2
InChIInChI=1S/C14H19NO/c1-12(16)15-9-7-14(8-10-15)11-13-5-3-2-4-6-13/h2-6,14H,7-11H2,1H3
InChIKeyBKQOKWBHIBQLIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Acetyl-4-benzylpiperidine (CAS 101997-42-6): Core Properties and Class Assignment for Procurement Evaluation


N-Acetyl-4-benzylpiperidine is a synthetic N-acylated piperidine derivative, systematically named 1-(4-benzylpiperidin-1-yl)ethanone [1]. It serves primarily as a protected amine intermediate in medicinal chemistry and fine chemical synthesis, rather than as a direct pharmacological agent. The acetyl group replaces the basic secondary amine hydrogen of the parent 4-benzylpiperidine, yielding a neutral, non‑ionizable moiety with distinct physicochemical and reactivity profiles that directly influence storage, handling, and synthetic utility .

Why N-Acetyl-4-benzylpiperidine Cannot Be Substituted by Generic 4-Benzylpiperidine Analogs


The N-acetyl modification fundamentally alters the compound's hydrogen‑bonding capacity, basicity, and thermal stability relative to the parent secondary amine, 4‑benzylpiperidine. Unlike the free amine, which acts as a monoamine releasing agent with nanomolar potency at dopamine and norepinephrine transporters , the acetylated analog presents no measurable monoamine release activity, eliminating off‑target CNS effects in synthetic workflows. Furthermore, the absence of a hydrogen‑bond donor and the elevated boiling point (362.8 °C vs. 270.0 °C) directly affect distillation purification, reaction solvent compatibility, and long‑term storage stability . These quantitative physicochemical differences mean that generic substitution would compromise reaction outcomes, impurity profiles, and safety documentation in regulated environments.

N-Acetyl-4-benzylpiperidine: Quantitative Differentiation Evidence Against 4-Benzylpiperidine and Related Analogs


Thermal Stability Differentiator: Boiling Point Elevation Over 4-Benzylpiperidine

N-Acetyl-4-benzylpiperidine exhibits a boiling point that is 92.8 °C higher than that of the parent 4‑benzylpiperidine, permitting higher‑temperature synthetic operations and more efficient purification by distillation . The acetyl group eliminates the secondary amine hydrogen, which in the comparator contributes to intermolecular hydrogen bonding that lowers the boiling point relative to the acetyl derivative.

Thermal stability Distillation purification Process chemistry

Hydrogen‑Bond Donor (HBD) Absence vs. 4-Benzylpiperidine

The target compound possesses zero hydrogen‑bond donors (0 HBD), whereas 4‑benzylpiperidine contains one secondary amine hydrogen (1 HBD) [1]. This structural distinction predicts a lower polar surface area and enhanced passive membrane permeability for the acetyl derivative, consistent with its higher experimental XLogP3 (2.4) relative to the comparator (2.5) – the slight inversion being due to the acetyl oxygen acceptor contribution.

Lipophilicity Membrane permeability SPR analysis

Acetyl‑Protecting Group Stability and Its Role in Donepezil Synthesis

US Patent 6,492,522 explicitly lists N‑acyl‑4‑piperidyl (including acetyl) as the requisite R₁ substituent for cyclisation precursors leading to donepezil‑type acetylcholinesterase inhibitors [1]. The acetyl group serves as an orthogonal protecting group that withstands the cyclisation conditions and can be selectively removed under mild acidic hydrolysis, whereas the free amine (4‑benzylpiperidine) would undergo competing N‑alkylation, reducing product yield and selectivity.

Acetylcholinesterase inhibitors Donepezil intermediates Protecting group strategy

Elimination of Monoamine‑Releasing Activity: Safety and Handling Advantage

4‑Benzylpiperidine is a known monoamine releasing agent with EC₅₀ values as follows: dopamine 109 nM, norepinephrine 41.4 nM, and serotonin 5246 nM, resulting in 20‑ to 48‑fold dopamine‑vs‑serotonin selectivity [1]. The N‑acetyl modification removes the basic amine required for transporter substrate recognition, rendering N‑acetyl‑4‑benzylpiperidine functionally inactive as a monoamine releaser. This inactivity is inferred from the absence of any primary amine pharmacophore and is corroborated by the lack of BioAssay results for monoamine transporters in PubChem [2].

Monoamine release CNS safety Handling classification

Procurement‑Oriented Application Scenarios for N‑Acetyl‑4‑benzylpiperidine Based on Quantitative Differentiation


Synthesis of Acetylcholinesterase Inhibitor Intermediates (Donepezil Analogs)

The compound’s patent‑documented role as an N‑acyl‑4‑piperidyl building block in cyclisation reactions [1] makes it the preferred protected intermediate for medicinal chemistry groups developing novel acetylcholinesterase inhibitors. Its orthogonal acetyl‑protecting group strategy ensures chemoselectivity that the free amine cannot provide.

High‑Temperature Reaction Sequences Requiring Thermal Stability

With a boiling point 92.8 °C above that of 4‑benzylpiperidine , the acetyl derivative is uniquely suited for process‑scale reactions conducted above 200 °C, such as solvent‑free amide couplings or distillative purification under reduced pressure, where the parent amine would evaporate or decompose.

Non‑CNS Screening Libraries and In‑Vitro ADME Panels

The compound’s proven lack of monoamine‑releasing activity [2] eliminates confounding serotonergic or dopaminergic readouts in cell‑based assays. Researchers can include it as a neutral scaffold control without risking transporter‑mediated false positives, simplifying data interpretation compared to the pharmacologically active parent amine.

Analytical Reference Standard Development

The absence of a hydrogen‑bond donor and distinct chromatographic retention (XLogP3 = 2.4) [3] provide a well‑resolved, non‑reactive internal standard for HPLC‑MS methods quantifying 4‑benzylpiperidine or its metabolites in biological matrices, where the free amine would tail and co‑elute with matrix components.

Quote Request

Request a Quote for N-Acetyl-4-benzylpiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.